molecular formula C8H5F2IN2 B13485974 1-(difluoromethyl)-3-iodo-1H-indazole

1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B13485974
M. Wt: 294.04 g/mol
InChI Key: JLHMADAIOFCAKY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-iodo-1H-indazole is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and iodo groups on the indazole ring imparts distinct physicochemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-iodo-1H-indazole typically involves the introduction of the difluoromethyl group and the iodination of the indazole ring. One common synthetic route includes the use of difluoromethylation reagents and iodinating agents under specific reaction conditions. For instance, the difluoromethylation can be achieved using difluorocarbene reagents, while the iodination can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable catalyst .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions typically yield substituted indazole derivatives with diverse functional groups .

Comparison with Similar Compounds

1-(Difluoromethyl)-3-iodo-1H-indazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H5F2IN2

Molecular Weight

294.04 g/mol

IUPAC Name

1-(difluoromethyl)-3-iodoindazole

InChI

InChI=1S/C8H5F2IN2/c9-8(10)13-6-4-2-1-3-5(6)7(11)12-13/h1-4,8H

InChI Key

JLHMADAIOFCAKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(F)F)I

Origin of Product

United States

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